![molecular formula C17H22N2O5S B2915878 N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1448128-91-3](/img/structure/B2915878.png)
N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
“N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives are important in various fields, including pharmaceuticals and materials science .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan ring and the various functional groups. Furan rings can undergo reactions such as electrophilic substitution and oxidation .Scientific Research Applications
Fluorescence Binding Studies
One study focused on synthesizing novel p-hydroxycinnamic acid amides, closely related compounds, to investigate their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. Although not directly mentioning the target compound, this research highlights the relevance of similar sulfamoyl-phenyl compounds in understanding protein-ligand interactions, which is crucial for drug design and biochemical research (Meng et al., 2012).
Antiviral Applications
Another study discovered a novel chemical compound with a structure somewhat similar to the target compound, demonstrating significant suppression of enzymatic activities of SARS coronavirus helicase. This suggests potential antiviral applications of such compounds, possibly including the one , especially in the context of viral diseases like COVID-19 (Lee et al., 2017).
Immuno-oncology
Research on INCB24360 (Epacadostat), a compound containing several unique functional groups similar to those in the target compound, highlights its role as a potent and selective inhibitor in immuno-oncology. This underscores the potential of such complex molecules in cancer treatment, particularly in enhancing the efficacy of immunotherapies (Yue et al., 2017).
Anti-inflammatory Activity
The synthesis and evaluation of ibuprofen analogs, including a N-hydroxy methyl derivative of propionamide, showcase the anti-inflammatory potential of such compounds. This area of research is significant for developing new therapeutic agents for inflammation-related disorders (Rajasekaran et al., 1999).
Corrosion Inhibition
A study on 4-Chloro-2-((furan-2-ylmethyl)amino)-5-sulfamoylbenzoic acid and its analogs as potential inhibitors for mild steel corrosion in acidic medium illustrates the application of such compounds in industrial chemistry, particularly in protecting metals against corrosion (Sappani & Karthikeyan, 2014).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of furan, a heterocyclic organic compound, which is known to have a wide range of biological activities . .
Mode of Action
Furan derivatives are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes .
Biochemical Pathways
Furan derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Furan derivatives are generally known for their good bioavailability .
Result of Action
Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Future Directions
properties
IUPAC Name |
N-[4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-3-17(21)19-14-4-5-16(12(2)10-14)25(22,23)18-8-6-15(20)13-7-9-24-11-13/h4-5,7,9-11,15,18,20H,3,6,8H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGWSKGITFRTNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCCC(C2=COC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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